N,5,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
N,5,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with methyl groups and a pyrazinylazetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes alkylation and subsequent cyclization to introduce the azetidinyl and pyrazinyl groups. The reaction conditions often involve the use of strong bases, such as cesium carbonate, and solvents like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
N,5,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,5,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific protein kinases involved in cell growth and proliferation
Mechanism of Action
The mechanism of action of N,5,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves the inhibition of protein kinases. These enzymes are crucial for the phosphorylation of proteins, which regulates cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure but different substituents.
Pyrido[2,3-d]pyrimidine: Known for its anticancer activity and kinase inhibition properties.
Quinazoline: Widely studied for its role in cancer treatment as a kinase inhibitor.
Uniqueness
N,5,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other similar compounds .
Properties
IUPAC Name |
N,5,6-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-10-11(2)17-9-18-14(10)19(3)12-7-20(8-12)13-6-15-4-5-16-13/h4-6,9,12H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFMFTJZJOOKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N(C)C2CN(C2)C3=NC=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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